molecular formula C10H12FIN2S B2726109 4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 1351616-71-1

4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide

Cat. No. B2726109
CAS RN: 1351616-71-1
M. Wt: 338.18
InChI Key: BVNNJKNRAILZCN-UHFFFAOYSA-N
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Description

“4-fluoro-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide” is a chemical compound with the molecular formula C10H12FIN2S and a molecular weight of 338.18. It is a derivative of benzo[d]thiazol .

Scientific Research Applications

Anticancer Activities

Fluorinated benzothiazoles and their derivatives have shown promising anticancer properties. For instance, the synthesis of novel fluoro-substituted benzo[b]pyrans has been tested against human cancer cell lines, demonstrating anticancer activity at low concentrations compared to reference drugs. This suggests the potential for developing new therapeutic agents based on fluorinated structures for treating cancer (Hammam et al., 2005).

Synthetic Methodologies

Research has also focused on developing synthetic methodologies for creating fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. For example, an efficient protocol for the regio-selective ortho-fluorination of 2-arylbenzo[d]thiazoles was developed using N-fluorobenzenesulfonimide (NFSI) as the fluorine source, which could be significant for synthesizing valuable fluorinated products (Ding et al., 2014).

Analytical Applications

Fluorinated compounds have found utility in analytical chemistry as well. Covalent-organic frameworks (COFs) containing fluorinated components have been used for the enrichment and rapid determination of fluorochemicals in environmental samples, showcasing their importance in environmental monitoring and pollution assessment (Wang et al., 2019).

properties

IUPAC Name

4-fluoro-3-propyl-1,3-benzothiazol-2-imine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2S.HI/c1-2-6-13-9-7(11)4-3-5-8(9)14-10(13)12;/h3-5,12H,2,6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNNJKNRAILZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=CC=C2SC1=N)F.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FIN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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